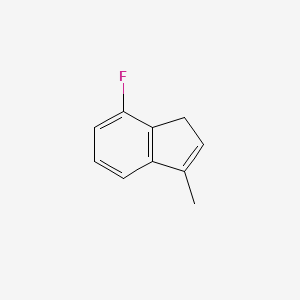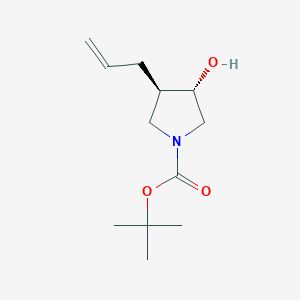![molecular formula C14H22N2O2 B600159 tert-Butyl [3-(4-aminophenyl)propyl]carbamate CAS No. 180147-82-4](/img/structure/B600159.png)
tert-Butyl [3-(4-aminophenyl)propyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl [3-(4-aminophenyl)propyl]carbamate” is a chemical compound with the molecular formula C14H22N2O2 . It is a carbamate derivative, which is a key structural motif in many approved drugs and prodrugs .
Synthesis Analysis
The synthesis of carbamate derivatives like “tert-Butyl [3-(4-aminophenyl)propyl]carbamate” involves the use of reagents such as 4-florobenzoic acid, DIPEA, EDCI, and HOBt . The compound is obtained as a white-colored solid after chromatography on a silica gel column .Molecular Structure Analysis
The molecular structure of “tert-Butyl [3-(4-aminophenyl)propyl]carbamate” can be represented by the InChI code:InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-4-5-11-6-8-12(15)9-7-11/h6-9H,4-5,10,15H2,1-3H3,(H,16,17) . The compound has a molecular weight of 250.34 g/mol . Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl [3-(4-aminophenyl)propyl]carbamate” include a molecular weight of 250.34 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 6 .Applications De Recherche Scientifique
Synthetic Phenolic Antioxidants and Environmental Impact
Synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), are crucial in retarding oxidative reactions and extending the shelf life of products across different industries. Research has demonstrated their presence in the environment, including indoor dust, air particulates, and human tissues, raising concerns over their potential toxicity and environmental fate. Studies suggest that some SPAs may exhibit hepatic toxicity and endocrine-disrupting effects, with transformation products possibly presenting greater toxicity risks than the parent compounds (Liu & Mabury, 2020).
Three-Phase Partitioning for Bioseparation
Three-phase partitioning (TPP) is an innovative nonchromatographic bioseparation technology gaining attention for its efficiency in separating bioactive molecules from natural sources. This method is particularly applicable in the food, cosmetics, and medicine industries, highlighting the versatility of TPP in the purification of proteins, enzymes, plant oils, polysaccharides, and small organic compounds. Future developments in TPP technology could enhance the production and separation of various bioactive molecules (Yan et al., 2018).
Decomposition of Environmental Pollutants
The study of methyl tert-butyl ether (MTBE) decomposition by adding hydrogen in a cold plasma reactor provides insights into the potential for using radio frequency (RF) plasma reactors for environmental detoxification. This research demonstrates the feasibility of decomposing MTBE, a common oxygenate and octane enhancer in gasoline, which has been a concern due to its environmental release. Such technologies could offer alternative methods for reducing pollutants and converting them into less harmful substances (Hsieh et al., 2011).
Orientations Futures
The carbamate group is increasingly being used in medicinal chemistry, and many derivatives are specifically designed to make drug–target interactions through their carbamate moiety . Therefore, “tert-Butyl [3-(4-aminophenyl)propyl]carbamate” and similar compounds may have potential applications in drug design and discovery.
Mécanisme D'action
Target of Action
Tert-Butyl (3-(4-aminophenyl)propyl)carbamate primarily targets β-secretase and acetylcholinesterase . These enzymes play crucial roles in the human body. β-secretase is involved in the production of amyloid beta peptide, a key player in the development of Alzheimer’s disease. Acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Mode of Action
The compound acts as an inhibitor for both β-secretase and acetylcholinesterase . By inhibiting these enzymes, it prevents the production of amyloid beta peptide and slows down the breakdown of acetylcholine. This results in a decrease in amyloid beta peptide aggregation and an increase in acetylcholine levels, which can potentially improve memory and learning.
Biochemical Pathways
The inhibition of β-secretase prevents the cleavage of amyloid precursor protein into amyloid beta peptide . This reduces the aggregation of amyloid beta peptide and the formation of fibrils, which are associated with Alzheimer’s disease. The inhibition of acetylcholinesterase increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Result of Action
The molecular and cellular effects of Tert-Butyl (3-(4-aminophenyl)propyl)carbamate’s action include a decrease in amyloid beta peptide aggregation and an increase in acetylcholine levels . These changes could potentially lead to improved memory and learning, and a reduction in the symptoms of Alzheimer’s disease.
Propriétés
IUPAC Name |
tert-butyl N-[3-(4-aminophenyl)propyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-4-5-11-6-8-12(15)9-7-11/h6-9H,4-5,10,15H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINXOGYWGUOYQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=CC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653772 |
Source


|
| Record name | tert-Butyl [3-(4-aminophenyl)propyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-(4-aminophenyl)propyl)carbamate | |
CAS RN |
180147-82-4 |
Source


|
| Record name | tert-Butyl [3-(4-aminophenyl)propyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[2-(formyloxy)ethyl]-2-Nitrophenyl]](/img/no-structure.png)




![(4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B600084.png)
![3,3,5,5-Tetramethyl-1,4-diazabicyclo[2.2.2]octan-2-one](/img/structure/B600085.png)
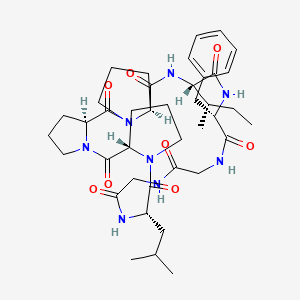
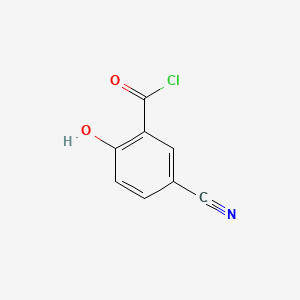
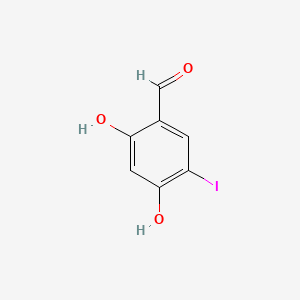
![2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B600095.png)
